1-Palmitoyl-3-arachidoyl-rac-glycerol

Solubility Lipid Formulation Analytical Chemistry

This is a defined 1,3-DAG with palmitic (C16:0) at sn-1 and arachidic (C20:0) at sn-3. Its specific long-chain structure yields a distinct thermal profile (expected SMP ~52.30°C) and high DMSO solubility (30 mg/mL)—enabling concentrated stock solutions while minimizing solvent interference. Ideal as a quantitative LC-MS/GC standard for lipidomics and as a model for high-melting lipid crystallization studies. Generic substitution invalidates these exact properties.

Molecular Formula C39H76O5
Molecular Weight 625.0 g/mol
Cat. No. B3026059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Palmitoyl-3-arachidoyl-rac-glycerol
Molecular FormulaC39H76O5
Molecular Weight625.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)O
InChIInChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-39(42)44-36-37(40)35-43-38(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3
InChIKeyDCAFLRBKCCJDQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eicosanoic Acid, 2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl Ester: A Defined 1,3-Diacylglycerol for Lipid Research and Analytical Standardization


Eicosanoic acid, 2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl ester (CAS 90669-23-1), also known as 1-Palmitoyl-3-Arachidoyl-rac-glycerol or DG(16:0/0:0/20:0), is a synthetic 1,3-diacylglycerol (1,3-DAG) . Its structure features a glycerol backbone esterified with palmitic acid (C16:0) at the sn-1 position and arachidic acid (C20:0) at the sn-3 position . This well-defined composition makes it a valuable tool as a reference standard in lipidomics, for studying lipid metabolism, and as a model compound for investigating the physicochemical properties of structured lipids .

Why Eicosanoic Acid, 2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl Ester Cannot Be Replaced by a Generic Diacylglycerol


The performance of a diacylglycerol (DAG) in research and industrial applications is exquisitely sensitive to its fatty acid composition and regiospecificity [1]. Generic substitution with a different DAG, such as one with shorter or unsaturated acyl chains, will fundamentally alter key physicochemical properties including solubility, melting point, crystallization behavior, and biological activity [2]. This compound's unique combination of a 16-carbon palmitic acid and a 20-carbon arachidic acid in a 1,3-configuration yields a distinct solubility and thermal profile that cannot be replicated by more common analogs . Substituting with an in-class alternative without this precise structure would invalidate experimental reproducibility in analytical workflows or compromise the functional properties in material science applications [2].

Quantitative Evidence Guide for Differentiating Eicosanoic Acid, 2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl Ester from Analogs


Solubility Profile in DMSO and Ethanol Distinguishes This 1,3-DAG from an Analogous 1,3-DAG with an Oleoyl Chain

The solubility profile of Eicosanoic acid, 2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl ester (1-Palmitoyl-3-Arachidoyl-rac-glycerol) in common organic solvents shows a marked difference from the closely related analog 1,3-dipalmitoyl-2-oleoylglycerol (POP) . This provides a critical decision point for researchers when selecting a DAG standard or formulating lipid-based systems .

Solubility Lipid Formulation Analytical Chemistry Sample Preparation

Melting Point of Long-Chain 1,3-DAGs is Significantly Higher than Medium-Chain Counterparts

Eicosanoic acid, 2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl ester belongs to the class of long-chain diacylglycerols (LCDs). Studies on DAG-based solid fats demonstrate that long-chain DAGs (LCD-fats) exhibit a slipping melting point (SMP) of 52.30°C [1]. This is substantially higher than DAGs with medium (35.67°C) or medium-long chains (40.70°C) [1].

Thermal Properties Crystallization Material Science Lipid Processing

Defined Regiospecificity as a 1,3-DAG Provides a Model for Phase Behavior Studies and Lipidomics Standardization

As a 1,3-diacylglycerol (1,3-DAG), this compound is part of a class of lipids whose phase behavior is critical for understanding the properties of DAG oils [1]. Unlike more common 1,2-DAGs or triacylglycerols (TAGs), 1,3-DAGs like this compound serve as essential reference materials for constructing phase diagrams and studying crystallization kinetics, which are essential for product development in the food and pharmaceutical industries [1].

Phase Behavior Crystallization Lipidomics Analytical Standard

Primary Research and Industrial Applications for Eicosanoic Acid, 2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl Ester Based on Differentiating Evidence


Preparation of High-Concentration DMSO Stock Solutions for In Vitro Lipid Metabolism Studies

The high solubility of Eicosanoic acid, 2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl ester in DMSO (30 mg/mL) makes it an ideal candidate for preparing concentrated stock solutions used in cell culture experiments. This is in contrast to other 1,3-DAGs like POP, which have significantly lower DMSO solubility (7 mg/mL) , enabling researchers to minimize the volume of organic solvent added to biological systems while studying diacylglycerol metabolism or signaling pathways.

Use as a Long-Chain Diacylglycerol Model for Crystallization and Thermal Stability Studies

The classification of this compound as a long-chain diacylglycerol (LCD) indicates an expected slipping melting point around 52.30°C . This makes it a superior model for studying the crystallization kinetics and thermal stability of high-melting lipids compared to medium or medium-long chain DAGs (SMP 35.67°C and 40.70°C, respectively) . Applications include the development of specialty fats, controlled-release lipid matrices, and the analysis of fat bloom in confectionery products.

Accurate Quantification as a Single-Component 1,3-DAG Standard in Lipidomics Workflows

This compound's defined structure and high purity (>98%) allow it to serve as a precise single-component standard for quantifying 1,3-diacylglycerols in complex biological or food samples via LC-MS or GC . Its use replaces the need for isolating and characterizing a specific DAG from a mixed DAG oil, significantly reducing analytical variability and improving the accuracy of lipidomic profiling .

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